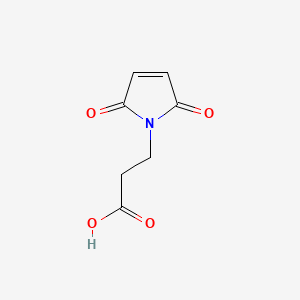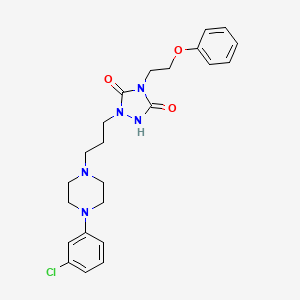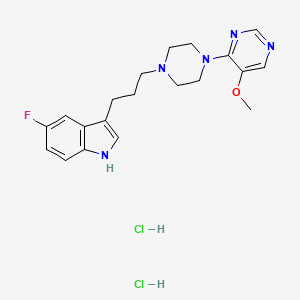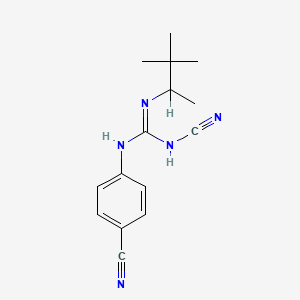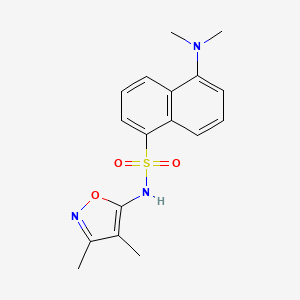
BMS-582949 塩酸塩
説明
BMS-582949 hydrochloride is an orally active and highly selective p38α MAPK inhibitor, with an IC50 of 13 nM . It displays a significantly improved pharmacokinetic profile and is effective in inflammatory disease .
Molecular Structure Analysis
The molecular formula of BMS-582949 hydrochloride is C22H27ClN6O2 . Its molecular weight is 442.9 g/mol . The IUPAC name is 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride .Chemical Reactions Analysis
BMS-582949 showed no significant effects on cytochrome P450 isozymes 1A2, 2C9, 2C19, and 2D6 with the IC50 values of >40 μM . It weakly inhibited the activity of CYP3A4, with the IC50 value of 18-40 μM .Physical And Chemical Properties Analysis
The molecular weight of BMS-582949 hydrochloride is 442.9 g/mol . More detailed physical and chemical properties are not available from the search results.科学的研究の応用
BMS-582949 塩酸塩:科学研究アプリケーションの包括的な分析
炎症性疾患研究: BMS-582949 塩酸塩は、炎症性刺激への応答に関与するタンパク質キナーゼであるp38α MAPKの強力な阻害剤です。 マウスの急性モデルやラットのアジュバント誘発関節炎モデルにおいて炎症を軽減することが示されており、様々な炎症性疾患の研究における可能性を示唆しています .
関節リウマチ治療研究: 臨床研究では、安定した関節リウマチ患者におけるBMS-582949 塩酸塩の安全性、特にメトトレキセート(この疾患の一般的な薬物)との併用時の安全性について調査されました .
キナーゼ阻害メカニズムの分析: BMS-582949 塩酸塩の作用機序に関する研究により、そのデュアルアクションキナーゼ阻害特性が明らかになりました。 p38 MAPKの活性を阻害するだけでなく、その活性化も抑制するため、p38活性化によって駆動される細胞応答を研究するための貴重な化合物です .
薬物動態特性の解析: BMS-582949 塩酸塩は、薬物代謝と分布に関する長期研究への応用において重要な、大幅に向上した薬物動態特性を示しました .
サイトカイン産生調節: この化合物は、炎症性疾患の新規治療法開発における主要な標的である、TNF-αやIL-1βなどの炎症性サイトカインの産生を調節する上で重要な役割を果たしています .
シトクロムP450アイソザイム相互作用: 研究により、BMS-582949 塩酸塩は、薬物相互作用と安全性プロファイルを理解する上で重要な、シトクロムP450アイソザイム1A2、2C9、2C19、および2D6に有意な影響を与えないことが示されました .
作用機序
Target of Action
The primary target of BMS-582949 hydrochloride is the p38α mitogen-activated protein kinase (p38α MAPK) . This kinase plays a critical role in regulating the production of many inflammatory cytokines .
Mode of Action
BMS-582949 hydrochloride acts as a dual-action kinase inhibitor . It inhibits both the activity and activation of p38α MAPK . This compound is well suited to resist cellular responses that would drive p38 activation more strongly .
Biochemical Pathways
The inhibition of p38α MAPK by BMS-582949 hydrochloride affects the production of inflammatory cytokines, including TNF-α and IL-1β . These cytokines are involved in various inflammatory pathways, and their regulation can have downstream effects on inflammation and related diseases.
Pharmacokinetics
BMS-582949 hydrochloride displays a significantly improved pharmacokinetic profile . It is orally active , which enhances its bioavailability. It is a weak inhibitor of cyp3a4 , which could potentially affect its metabolism and excretion.
Result of Action
The inhibition of p38α MAPK by BMS-582949 hydrochloride leads to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and could potentially be effective in the treatment of inflammatory diseases .
Action Environment
The action, efficacy, and stability of BMS-582949 hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism due to interactions with enzymes such as CYP3A4 . Additionally, factors such as pH and temperature could potentially affect its stability and action.
生化学分析
Biochemical Properties
BMS-582949 hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting p38α MAPK. This enzyme is involved in the regulation of inflammatory responses and stress-induced signaling pathways. BMS-582949 hydrochloride interacts with p38α MAPK by binding to its active site, thereby preventing the phosphorylation and activation of downstream targets . Additionally, BMS-582949 hydrochloride has been shown to weakly inhibit the activity of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism .
Cellular Effects
BMS-582949 hydrochloride exerts significant effects on various cell types and cellular processes. In cells where p38 MAPK has been activated by lipopolysaccharides (LPS), treatment with BMS-582949 hydrochloride rapidly reverses p38 activation, as evidenced by the loss of phosphorylation of p38 . This compound influences cell signaling pathways by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, BMS-582949 hydrochloride has been shown to affect gene expression and cellular metabolism by modulating the activity of p38α MAPK .
Molecular Mechanism
The molecular mechanism of action of BMS-582949 hydrochloride involves its selective inhibition of p38α MAPK. By binding to the active site of p38α MAPK, BMS-582949 hydrochloride prevents the enzyme from phosphorylating and activating its downstream targets . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, BMS-582949 hydrochloride displays a significantly improved pharmacokinetic profile, making it effective in the treatment of inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-582949 hydrochloride have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies. For example, in a study involving male Sprague-Dawley rats, BMS-582949 hydrochloride was administered orally once daily for a period of 12 weeks. The results indicated that the compound maintained its inhibitory effects on p38α MAPK and reduced arterial inflammation over the duration of the study .
Dosage Effects in Animal Models
The effects of BMS-582949 hydrochloride vary with different dosages in animal models. In a study involving male Sprague-Dawley rats with adjuvant arthritis, BMS-582949 hydrochloride was administered orally at doses of 1, 10, and 100 mg/kg once daily. The results showed a dose-dependent reduction in paw swelling, with significant efficacy observed at doses of 10 and 100 mg/kg . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
BMS-582949 hydrochloride is involved in metabolic pathways that regulate the production of inflammatory cytokines. The compound selectively inhibits p38α MAPK, which plays a critical role in the regulation of TNF-α and IL-1β production . Additionally, BMS-582949 hydrochloride has been shown to weakly inhibit the activity of CYP3A4, an enzyme involved in drug metabolism . This interaction with metabolic enzymes highlights the importance of considering potential drug-drug interactions when using BMS-582949 hydrochloride in therapeutic settings.
Transport and Distribution
BMS-582949 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high oral bioavailability, with values of 90% and 60% in mice and rats, respectively . After oral administration, BMS-582949 hydrochloride is rapidly absorbed and distributed to target tissues, where it exerts its inhibitory effects on p38α MAPK . The clearance rate of BMS-582949 hydrochloride in mice is approximately 4.4 mL/min/kg .
Subcellular Localization
The subcellular localization of BMS-582949 hydrochloride is primarily within the cytoplasm, where it interacts with p38α MAPK. By binding to the active site of p38α MAPK, BMS-582949 hydrochloride prevents the enzyme from phosphorylating and activating its downstream targets . This localization is crucial for the compound’s inhibitory effects on inflammatory signaling pathways and cytokine production.
特性
IUPAC Name |
4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQUPNVBIOJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912806-16-7 | |
| Record name | 4-((5-((Cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propylpyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912806167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-582949 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6GAP3R9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



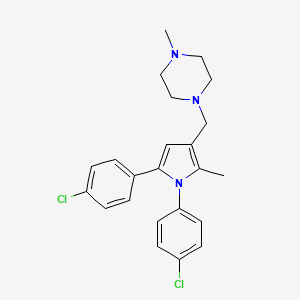
![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
![Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B1667148.png)
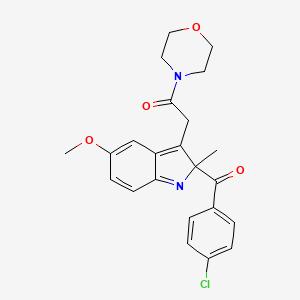
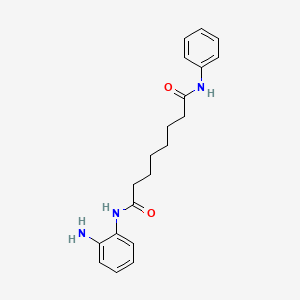
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
